

# Spectroscopic and Analytical Profile of N-Formyl Linagliptin: A Technical Guide

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## Compound of Interest

Compound Name: *N-Formyl Linagliptin*

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This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for **N-Formyl Linagliptin**, a known process-related impurity and potential degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. The following sections detail its spectroscopic characteristics ( $^1\text{H}$  NMR, Mass Spectrometry, and Infrared Spectroscopy), the experimental protocols for its analysis, and its primary formation pathway.

## Spectroscopic Data

The structural elucidation of **N-Formyl Linagliptin** is supported by a combination of spectroscopic techniques. The data presented below has been compiled from publicly available scientific literature.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **N-Formyl Linagliptin** exhibits characteristic signals corresponding to its molecular structure. The data was reportedly acquired on a 500 MHz spectrometer using  $\text{CDCl}_3$  as the solvent.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
8.35	Singlet	1H, -CHO
8.20–7.40	Multiplet	4H, quinazoline-H
4.80–4.60	Multiplet	2H, -N-CH <sub>2</sub> -quinazoline
4.20–3.80	Multiplet	1H, piperidine-H
3.60–3.20	Multiplet	2H, butynyl-H
2.45	Singlet	3H, -CH <sub>3</sub>
1.85	Singlet	3H, purine-CH <sub>3</sub>

## Mass Spectrometry (MS)

Mass spectrometric analysis of **N-Formyl Linagliptin**, with the molecular formula C<sub>26</sub>H<sub>28</sub>N<sub>8</sub>O<sub>3</sub> and a molecular weight of approximately 500.55 g/mol, has been performed using Electrospray Ionization (ESI).<sup>[1]</sup>

m/z	Interpretation
501.2357	[M+H] <sup>+</sup> (Protonated molecular ion)
483	[M+H - H <sub>2</sub> O] <sup>+</sup> (Loss of water)
356	Cleavage of the quinazolinylmethyl group

High-Resolution Mass Spectrometry (HRMS) has confirmed the molecular formula with a mass error of less than 2 ppm.<sup>[1]</sup>

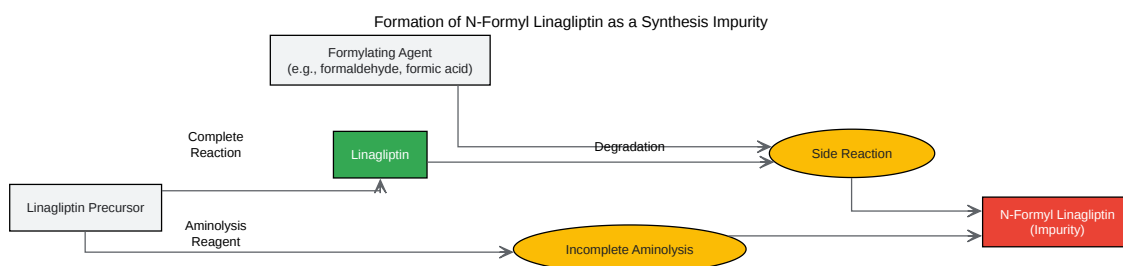
## Infrared (IR) Spectroscopy

The IR spectrum of **N-Formyl Linagliptin** shows distinct absorption bands characteristic of its functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment
2250	C≡C stretch (butynyl group)
1710	C=O stretch (purine)
1680	C=O stretch (formamide)

## Formation Pathway of N-Formyl Linagliptin

**N-Formyl Linagliptin** is primarily formed as a process-related impurity during the synthesis of Linagliptin. Its formation is often attributed to incomplete aminolysis reactions or side reactions involving formyl-containing intermediates.[2] The following diagram illustrates a simplified logical relationship in its formation as a synthesis byproduct.



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A simplified diagram illustrating the formation pathways of **N-Formyl Linagliptin**.

## Experimental Protocols

The following protocols are based on methodologies reported for the analysis of Linagliptin and its related impurities.

## High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a primary technique for the separation and quantification of **N-Formyl Linagliptin** from the active pharmaceutical ingredient (API).

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Kromasil C18 (or equivalent)
- Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid (pH 2.5) and acetonitrile. The exact ratio may vary depending on the specific method.
- Flow Rate: 1.0 mL/min
- Detection: UV at 225 nm
- Sample Preparation: Samples are typically dissolved in a suitable diluent, such as a mixture of water, methanol, and acetonitrile.

## <sup>1</sup>H NMR Spectroscopy

- Instrumentation: A 400 or 500 MHz NMR spectrometer.
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.<sup>[3]</sup>
- Data Acquisition: Standard <sup>1</sup>H NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

- Ionization Mode: Positive ion mode is typically used to generate the  $[M+H]^+$  ion.
- MS Scan Conditions:
  - Capillary Voltage: ~0.8 - 1.0 kV
  - Source Temperature: ~120 °C
  - Desolvation Gas Flow: ~800 L/h
  - Desolvation Temperature: ~350 - 550 °C
  - Cone Voltage: ~30 - 40 V[4]
- Data Acquisition: Full scan mode is used to identify the molecular ion, and product ion scans (MS/MS) are used for structural elucidation by fragmentation analysis.

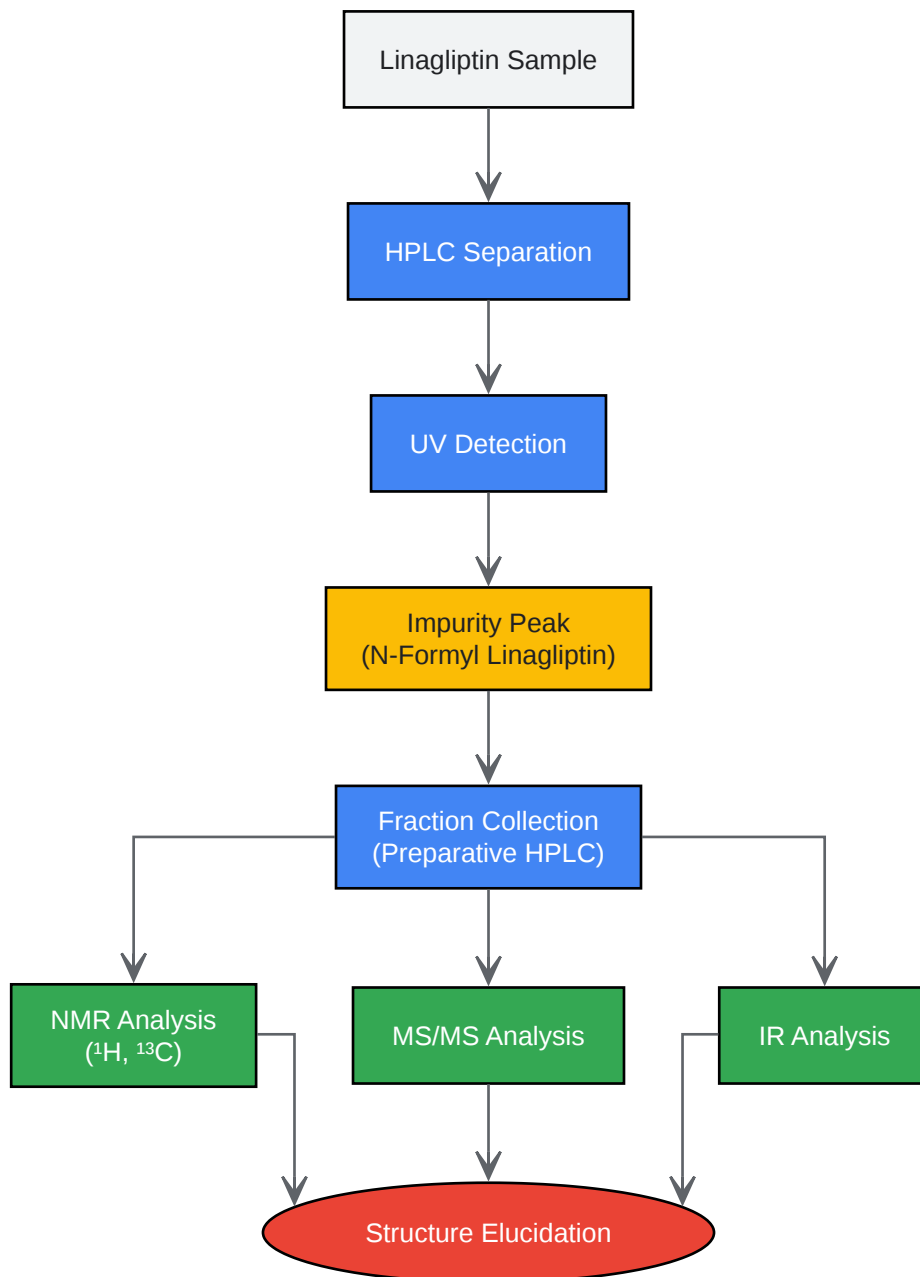
## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Experimental Workflow for Impurity Analysis

The following diagram outlines a typical workflow for the identification and characterization of **N-Formyl Linagliptin** as an impurity in a Linagliptin sample.

## Workflow for N-Formyl Linagliptin Impurity Analysis

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A typical workflow for the analysis of **N-Formyl Linagliptin** as an impurity.

This guide serves as a foundational resource for professionals involved in the research, development, and quality control of Linagliptin. The provided data and protocols are essential for the accurate identification and quantification of the **N-Formyl Linagliptin** impurity, ensuring the safety and efficacy of the final drug product.

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- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of N-Formyl Linagliptin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1156828#spectroscopic-data-nmr-ms-ir-of-n-formyl-linagliptin]

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